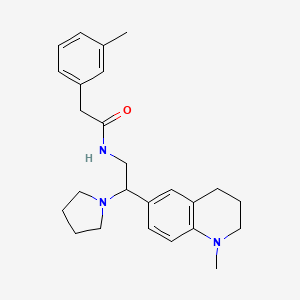

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-19-7-5-8-20(15-19)16-25(29)26-18-24(28-13-3-4-14-28)22-10-11-23-21(17-22)9-6-12-27(23)2/h5,7-8,10-11,15,17,24H,3-4,6,9,12-14,16,18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGVKVMTDSTPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C22H27N3O2

- Molecular Weight : 365.5 g/mol

The structural representation includes a tetrahydroquinoline moiety linked to a pyrrolidine group and an acetamide functional group, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Properties : Certain tetrahydroquinoline derivatives have been shown to possess antimicrobial activity against various pathogens.

- Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis.

- Inhibition of Nitric Oxide Synthase (NOS) : Compounds in this class have been investigated for their ability to selectively inhibit different isoforms of NOS, particularly neuronal NOS (nNOS).

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through several mechanisms:

- Binding Affinity : The compound may interact with specific receptors or enzymes due to its structural features. For instance, the presence of nitrogen-rich heterocycles enhances binding affinity to targets involved in neurotransmission and inflammation.

- Inhibition of Enzymatic Activity : As observed in related compounds, this compound may inhibit the activity of nitric oxide synthase (nNOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound may reduce oxidative stress in neuronal cells, thus providing neuroprotective effects.

Case Studies

Recent studies have evaluated the efficacy of similar compounds in vivo and in vitro:

- Study on NOS Inhibition : A study demonstrated that derivatives with a similar tetrahydroquinoline structure showed significant inhibition of nNOS with IC50 values in the nanomolar range. This suggests that this compound may exhibit comparable potency .

- Neuroprotection Assays : In cellular models of neurodegeneration, related compounds have been shown to prevent cell death induced by neurotoxic agents. This highlights the potential for therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Chemical Profile

Molecular Information:

- Molecular Formula: C₂₁H₂₆N₂O₃

- Molecular Weight: 354.4 g/mol

- CAS Number: 946362-76-1

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has exhibited cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide have demonstrated significant inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB 231 with IC50 values ranging from 27.7 to 39.2 µM .

Neuroprotective Effects

The tetrahydroquinoline structure is known for its neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may have potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

In a study aimed at evaluating the anticancer properties of similar compounds, researchers utilized MTT assays to assess cell viability across multiple cancer cell lines. The results indicated that compounds with a tetrahydroquinoline backbone exhibited promising anticancer activity with lower toxicity towards normal cell lines .

Case Study 2: Neuroprotection Research

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. Results showed that these compounds could significantly reduce neuronal death and oxidative stress markers in vitro, highlighting their therapeutic potential for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

N-(6-Methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one ()

- Core Structure: Similar tetrahydroquinoline scaffold but substituted with a nitro group at position 2 and methyl at position 5.

- Key Differences: Pyrrolidin-2-one (cyclic ketone) replaces the pyrrolidin-1-yl group. Acetamide is absent; instead, the pyrrolidinone is directly attached to the tetrahydroquinoline.

- Synthesis : Utilizes straightforward alkylation and cyclization steps under mild conditions, contrasting with the multi-step protocols required for the target compound .

N-[(1-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-quinolinyl)methyl]-N-(1-methylethyl)acetamide ()

- Core Structure: Shares the 1,2,3,4-tetrahydroquinoline and acetamide groups.

- Key Differences: 1-Acetyl substitution on the tetrahydroquinoline versus 1-methyl in the target. Isopropyl (N-(1-methylethyl)) group replaces the pyrrolidin-1-yl-ethyl chain.

- Implications : The acetyl group may enhance metabolic stability, while the isopropyl substituent could reduce steric hindrance compared to the bulkier pyrrolidine .

Acetamide Derivatives with Heterocyclic Systems

N-(2,3-Diphenylquinoxalin-6-yl)acetamide ()

- Core Structure: Quinoxaline ring system instead of tetrahydroquinoline.

- Key Differences: The planar quinoxaline lacks the saturated tetrahydroquinoline’s conformational flexibility. Thioether and pyrimidinone substituents in derivatives (e.g., compound 4a) introduce hydrogen-bonding capabilities absent in the target compound.

- Synthesis : Relies on condensation reactions with thiouracil or benzimidazole-thiols, differing from the alkylation strategies used for the target .

2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide ()

- Core Structure : Simple acetamide with chloro and arylalkyl substituents.

- Key Differences: Lacks heterocyclic moieties (tetrahydroquinoline, pyrrolidine).

Indole- and Pyridine-Containing Acetamides ()

- Examples :

- 6y : Contains indolyl and pyridyl groups linked to acetamide.

- 6n : Features a tert-butylphenyl group and oxo-acetamide.

- Key Differences: Bulky aromatic systems (indole, pyridine) replace the tetrahydroquinoline-pyrrolidine framework. These compounds are optimized for high-affinity receptor binding (e.g., kinase inhibition), suggesting broader pharmacological scope than the target compound’s structure .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis requires precise control of temperature (typically 60–100°C), solvent selection (e.g., dichloromethane or ethanol for polar intermediates), and reaction time (24–72 hours for multi-step sequences). For example, amidation steps often require anhydrous conditions to prevent hydrolysis . Optimization can be achieved via Design of Experiments (DoE) to minimize trial runs while evaluating solvent polarity, catalyst loading, and stoichiometric ratios . Post-synthesis, column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., m-tolyl protons at δ 6.8–7.2 ppm) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₅H₃₂N₃O) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. What functional groups in the molecule suggest potential biological activity, and how can initial bioactivity screening be designed?

- Methodological Answer : The pyrrolidine and tetrahydroquinoline moieties may enhance blood-brain barrier permeability, while the m-tolyl group could modulate receptor binding . Initial screening should include:

- In vitro assays : Target-specific enzyme inhibition (e.g., kinases) at 1–100 µM concentrations.

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance synthesis route design?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial runs by 30–50% . Tools like Gaussian or ORCA model reaction pathways, while machine learning prioritizes solvent-catalyst combinations. Experimental validation via ICReDD’s feedback loop (computational → experimental → computational) refines conditions iteratively .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized protocols : Use uniform cell lines (e.g., NIH/3T3) and assay conditions (pH, temperature).

- Purity verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .

- Stereochemical analysis : Chiral HPLC or X-ray crystallography ensures enantiopurity, as racemic mixtures may show variable activity .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituent variations (e.g., replacing m-tolyl with p-fluorophenyl) .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .

- In vivo validation : Prioritize analogs with <10 nM IC₅₀ in murine models of target diseases .

Methodological Challenges and Solutions

Q. What experimental designs minimize resource use while maximizing data robustness for this compound?

- Methodological Answer :

- Fractional factorial design : Test 2–3 variables (e.g., temperature, solvent, catalyst) simultaneously, reducing experiments by 50% .

- Response surface methodology (RSM) : Optimize yield and purity across non-linear parameter spaces .

Q. How can researchers address solubility issues during in vitro testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) without disrupting core pharmacophores .

Data Interpretation and Validation

Q. What analytical workflows confirm the absence of synthetic byproducts?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) .

- 2D NMR : Resolve overlapping signals (e.g., NOESY for spatial proximity analysis) .

Q. How do researchers validate target engagement in complex biological systems?

- Methodological Answer :

- Cellular thermal shift assays (CETSA) : Confirm binding by measuring protein stability shifts post-treatment .

- CRISPR/Cas9 knockouts : Eliminate target genes to verify compound specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.